molecular formula C19H25ClN2OS B3975015 N-(1-ADAMANTYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA

N-(1-ADAMANTYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA

Cat. No.: B3975015
M. Wt: 364.9 g/mol
InChI Key: YUHMVXXXRKQTEI-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA is a synthetic urea derivative designed for research applications, particularly in the field of medicinal chemistry and enzymology. Its structure, which incorporates a bulky 1-adamantyl group and a 4-chlorophenyl thioether side chain, is characteristic of compounds investigated as potent inhibitors of the enzyme soluble epoxide hydrolase (sEH) . Inhibition of sEH is a prominent therapeutic strategy in preclinical research, as it leads to the stabilization of anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs) . Consequently, this compound is a valuable research tool for scientists studying pathways involved in inflammation , neuropathic pain , and hypertension in various experimental models. The adamantyl moiety is a well-established pharmacophore that confers high lipophilicity and potent binding affinity to the hydrophobic pocket of the sEH enzyme . Researchers can utilize this compound to explore structure-activity relationships (SAR) and the metabolic profile of N-adamantyl urea-based inhibitors, which are known to undergo phase I metabolism primarily via cytochrome P450 (CYP) enzymes, such as CYP3A4 . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for the safe handling and disposal of this material in accordance with their local regulations.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(4-chlorophenyl)sulfanylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2OS/c20-16-1-3-17(4-2-16)24-6-5-21-18(23)22-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHMVXXXRKQTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA typically involves the reaction of 1-adamantylamine with 2-[(4-chlorophenyl)sulfanyl]ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for N-(1-ADAMANTYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(1-ADAMANTYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N’-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chlorophenylsulfanyl ethyl moiety can interact with various enzymes or receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Adamantyl vs. Non-Adamantyl Ureas: The adamantyl group in this compound and provides steric bulk and hydrophobicity, which may enhance metabolic stability compared to tert-butyl or hydroxy-dimethylethyl substituents in and .

Sulfanyl vs. Sulfonyloxy Groups :

  • The 4-chlorophenyl sulfanyl group in the target compound differs from sulfonyloxy substituents in , which are stronger electron-withdrawing groups. Sulfanyl (thioether) linkages may offer greater flexibility and redox sensitivity compared to sulfonyloxy esters.

Its 4-methylthiadiazolyl group may mimic bioisosteres like pyridine or imidazole, common in kinase inhibitors. Adamantyl-bearing ureas (e.g., ) are often explored in antiviral or neurodegenerative drug discovery due to adamantane’s historical role in anti-influenza agents (e.g., amantadine).

Research Findings and Limitations

  • Activity Data: Limited biological data are available for direct comparison. The thiadiazole derivative and adamantyl-urea highlight the importance of substituent diversity in modulating activity, but extrapolation to the target compound remains speculative.
  • Synthetic Feasibility : The arylsulfonyloxy derivatives in demonstrate synthetic versatility in introducing diverse substituents, suggesting routes to optimize the target compound’s properties.

Biological Activity

N-(1-ADAMANTYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA is a synthetic compound characterized by its unique structural features, including an adamantyl group and a chlorophenylsulfanyl ethyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction between 1-adamantylamine and 2-[(4-chlorophenyl)sulfanyl]ethyl isocyanate. The reaction is conducted under controlled conditions, often utilizing solvents like dichloromethane or tetrahydrofuran, and requires an inert atmosphere to prevent unwanted side reactions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The steric hindrance provided by the adamantyl group enhances the compound's binding affinity to various enzymes and receptors. The chlorophenylsulfanyl group can engage in hydrophobic interactions and hydrogen bonding, which stabilizes the binding to its target sites .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, molecules featuring adamantyl groups have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves interference with critical signaling pathways that promote tumor growth .

Antimicrobial Activity

The chlorophenylsulfanyl moiety is known for its potential antimicrobial effects. Compounds containing this group have demonstrated activity against various bacterial strains, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Anticancer Studies : A study on related adamantyl derivatives showed IC50 values indicating potent cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis highlighted the importance of the adamantyl group in enhancing cytotoxic activity .
  • Antimicrobial Testing : Research involving phenylthiazole derivatives indicated that compounds with similar phenylsulfanyl groups exhibited significant antimicrobial activity, comparable to established antibiotics like norfloxacin .
  • Urease Inhibition : Although primarily focused on urease inhibitors, related studies have demonstrated that modifications in urea derivatives can lead to enhanced inhibitory effects on urease activity, which is crucial for various agricultural applications .

Data Table: Summary of Biological Activities

Activity Type Compound Target IC50/Activity Reference
AnticancerAdamantyl DerivativeA-431 Cells< 10 µM
AntimicrobialPhenylthiazole DerivativeGram-positive BacteriaComparable to Norfloxacin
Urease InhibitionUrea DerivativeUrease EnzymeVaries by Concentration

Q & A

Q. What synthetic methodologies are recommended for N-(1-adamantyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}urea, and how can purity be validated?

Synthesis typically involves multi-step reactions, starting with functionalization of the adamantane core and subsequent coupling with sulfanyl-ethylurea intermediates. Key steps include:

  • Adamantyl activation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the urea moiety to the adamantyl group.
  • Thioether linkage formation : Reaction of 4-chlorothiophenol with ethylene dibromide under basic conditions to form the sulfanyl-ethyl bridge .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures.
  • Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify absence of unreacted intermediates .

Q. How can X-ray crystallography elucidate the molecular structure of this compound, and which software tools are essential for refinement?

Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and packing interactions. Key steps:

  • Crystallization : Slow evaporation from DMSO/EtOH solutions at 4°C.
  • Data collection : Use a synchrotron or laboratory diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL (for small-molecule refinement) and Olex2 for visualization. The adamantyl group’s rigidity aids in resolving thermal motion artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this urea derivative?

SAR strategies include:

  • Adamantyl modifications : Replace 1-adamantyl with decalin or bicyclo[2.2.2]octane to assess steric effects on target binding.
  • Sulfanyl-ethyl chain variation : Introduce methyl or fluorine substituents to modulate lipophilicity and metabolic stability.
  • Pharmacophore mapping : Compare with analogues like N-(4-chlorophenyl)sulfanylmethanimidamide (anti-inflammatory) and N-(2-chloroethyl)-N'-[4-(methylthio)phenyl]urea (anticancer) to identify critical functional groups .
  • In silico docking : Use AutoDock Vina to predict interactions with targets like carbonic anhydrase IX or HSP90 .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfanyl group reactivity. Validate under standardized conditions (e.g., Tris-HCl buffer, pH 7.4, 1 mM EDTA).
  • Metabolic instability : Use LC-MS to quantify degradation products in cell-based vs. cell-free assays.
  • Off-target effects : Perform counter-screening against related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .

Q. What experimental approaches can address low solubility in aqueous media for pharmacological testing?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to maintain compound stability.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm particle size) to enhance bioavailability.
  • Salt formation : Screen with HCl or sodium citrate to improve crystallinity and dissolution rates .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on hydrogen bonding networks in related ureas?

Contradictions may stem from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.
  • Disorder modeling : Refine occupancy ratios in SHELXL for disordered solvent molecules or flexible side chains.
  • Validation tools : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties for Experimental Design

PropertyMethodReference
LogP (lipophilicity)Shake-flask (octanol/water)
Aqueous solubilityNephelometry (PBS, pH 7.4)
Thermal stabilityTGA/DSC (10°C/min, N₂ atmosphere)

Q. Table 2. Common Pitfalls in Bioactivity Assays

IssueMitigation StrategyReference
Compound precipitationPre-filter stocks (0.22 μm)
Thiol oxidationAdd 0.1 mM TCEP to buffers
Enzyme inhibition artifactsInclude vehicle-only controls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ADAMANTYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA
Reactant of Route 2
Reactant of Route 2
N-(1-ADAMANTYL)-N'-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}UREA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.